molecular formula C21H20FN5O2 B2697682 8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 505080-86-4

8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2697682
CAS No.: 505080-86-4
M. Wt: 393.422
InChI Key: ZBEFKZRTNLUWKE-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a specialized research compound designed for investigating aldehyde dehydrogenase (ALDH) pathways, with a particular focus on the ALDH1A1 isozyme. ALDH1A1 has been identified as a vital functional biomarker in a number of malignancies and cancer stem cells (CSCs), where its elevated activity is correlated with poor prognosis, tumor aggressiveness, and resistance to conventional chemotherapy . Inhibition of ALDH1A1 presents a strategic approach for developing potential cancer therapeutics and for probing the fundamental biology of CSCs . This purine-2,6-dione derivative is structurally related to a class of theophylline-based analogs that have been shown to act as potent and highly selective inhibitors of ALDH1A1, exhibiting significant selectivity over other dehydrogenase enzymes such as ALDH2, ALDH3A1, and ALDH1B1 . The 4-fluorobenzyl substitution is a common feature in purine and xanthine derivatives developed as high-affinity ligands for biological targets, including adenosine receptors, which are implicated in neuroinflammation and neurodegenerative diseases like Parkinson's . Researchers can utilize this compound as a chemical tool to explore the role of ALDH1A1 in cancer stem cell maintenance, differentiation, and drug resistance. Its application extends to in vitro and in vivo studies aimed at validating ALDH1A1 as a therapeutic target and understanding its contribution to retinoic acid signaling and cellular self-protection mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-25(12-14-6-4-3-5-7-14)20-23-18-17(19(28)24-21(29)26(18)2)27(20)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEFKZRTNLUWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a purine derivative.

    Benzylation: Introduction of the benzyl group at the 8-position using benzyl chloride and a base such as sodium hydride.

    Methylation: Methylation of the amino group using methyl iodide.

    Fluorobenzylation: Introduction of the 4-fluorobenzyl group at the 7-position using 4-fluorobenzyl bromide.

    Final Steps: Purification and crystallization to obtain the final compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the benzyl groups.

    Substitution: Nucleophilic substitution reactions might occur at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

The applications of 8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that purine derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in DNA synthesis and repair pathways.
  • Enzyme Inhibition : This compound may interact with various enzymes, potentially serving as a lead compound for developing inhibitors against diseases such as cancer and viral infections.

Biochemical Studies

  • Protein-Ligand Interactions : The unique substitution pattern allows for studies on how this compound interacts with biological macromolecules, aiding in understanding enzymatic mechanisms.
  • Nucleotide Analogues : As a purine derivative, it can serve as a nucleotide analogue in biochemical assays to study nucleic acid interactions.

Material Science

  • Organic Electronics : Due to its electronic properties, this compound may be explored for applications in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : It can be used as a building block for synthesizing new polymers with specific properties tailored for various applications.

Case Study 1: Antiviral Activity

A study conducted on similar purine derivatives demonstrated their potential as antiviral agents by inhibiting viral replication through interference with nucleic acid synthesis pathways. This suggests that compounds like this compound could be further investigated for antiviral drug development.

Case Study 2: Enzyme Targeting

Research involving enzyme kinetics has shown that purine derivatives can effectively inhibit specific kinases linked to cancer progression. This compound's structure may allow it to bind selectively to these targets, providing a pathway for therapeutic development.

Mechanism of Action

The mechanism of action of “8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with biological targets. It might inhibit enzymes by mimicking natural substrates or by binding to active sites, thereby blocking their activity. The molecular targets could include enzymes involved in DNA replication or repair.

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Name 7-Substituent Molecular Formula Key Properties/Effects Reference
Target Compound 4-Fluorobenzyl C₂₁H₂₀FN₅O₂ Enhanced metabolic stability; moderate lipophilicity
7-(4-Chlorobenzyl) analog 4-Chlorobenzyl C₂₁H₂₀ClN₅O₂ Higher molecular weight (409.87 g/mol); increased halogen size may reduce solubility
7-(2-Methylbenzyl) analog 2-Methylbenzyl C₂₂H₂₃N₅O₂ Steric hindrance; potential for altered target binding
7-(2-Hydroxyethyl) analog 2-Hydroxyethyl C₁₆H₁₉N₅O₃ Improved hydrophilicity; reduced membrane permeability

Key Findings :

  • Fluorine at position 7 balances electronegativity and steric effects, offering superior metabolic stability compared to bulkier halogens like chlorine .
  • Hydrophilic groups (e.g., 2-hydroxyethyl) improve solubility but may limit blood-brain barrier penetration .

Substituent Variations at Position 8

Compound Name 8-Substituent Biological Activity Reference
Target Compound Benzyl(methyl)amino Unreported (expected CNS modulation)
8-[(2-Hydroxyethyl)amino] analog 2-Hydroxyethylamino Potential analgesic activity; abolished CNS stimulation
8-(Nitro/Chloro) analogs Nitro/Chloro Electron-withdrawing effects; altered reactivity
8-(Triazolylmethyl) analogs Triazolylmethyl High melting points (245–251°C); pyrimidine-based

Key Findings :

  • Benzyl(methyl)amino at position 8 provides moderate steric bulk, which may enhance receptor selectivity compared to smaller groups like hydroxyethylamino .

Key Findings :

  • Fluorinated benzyl halides (e.g., 4-fluorobenzyl chloride) yield higher-purity products compared to chlorinated analogs .
  • Methoxybenzyl derivatives exhibit lower melting points, suggesting reduced crystallinity .

Biological Activity

8-(Benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound exhibits potential biological activities due to its unique structural features, which include various substituents such as benzyl, methyl, and fluorobenzyl groups. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is 8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione. Its molecular formula is C21H20FN5O2C_{21}H_{20}FN_5O_2, and it has a molecular weight of approximately 393.41 g/mol. The presence of the fluorobenzyl group may enhance its binding affinity to biological targets and alter metabolic stability, making it a candidate for further pharmacological studies .

Anticancer Properties

Research indicates that compounds similar to this compound have shown anticancer properties. They may act through various mechanisms such as:

  • Intercalation : Inserting between DNA base pairs, disrupting replication.
  • Alkylation : Modifying DNA structure and function.
  • Inhibition of key enzymes : Such as topoisomerases involved in DNA unwinding during replication .

A study highlighted that certain purine derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound could be explored for its anticancer efficacy.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, purine derivatives often target phosphodiesterases (PDEs), which play a role in cellular signaling pathways. Inhibiting PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes .

Study on Antidepressant Activity

In a recent study involving related purine derivatives, compounds were evaluated for their antidepressant effects using animal models. The findings indicated that certain derivatives exhibited high affinity for serotonin receptors (5-HT1A and 5-HT7). These receptors are critical targets for antidepressant drugs, suggesting that similar structures might confer therapeutic benefits in mood disorders .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various purine derivatives to understand how modifications affect biological activity. The presence of lipophilic substituents at specific positions (like the 8-position in this compound) significantly influenced receptor affinity and selectivity. This information can guide the design of more potent analogs with improved therapeutic profiles .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
CaffeineCaffeineStimulant properties; affects adenosine receptors
TheobromineTheobromineMild stimulant; similar effects to caffeine
AdenineAdenineFundamental nucleobase; involved in DNA/RNA synthesis

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